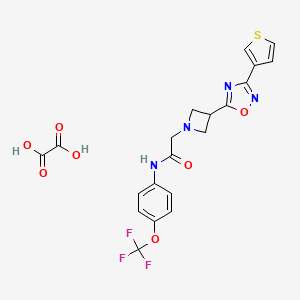

2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate

CAS No.: 1396683-22-9

Cat. No.: VC4150068

Molecular Formula: C20H17F3N4O7S

Molecular Weight: 514.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396683-22-9 |

|---|---|

| Molecular Formula | C20H17F3N4O7S |

| Molecular Weight | 514.43 |

| IUPAC Name | oxalic acid;2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

| Standard InChI | InChI=1S/C18H15F3N4O3S.C2H2O4/c19-18(20,21)27-14-3-1-13(2-4-14)22-15(26)9-25-7-12(8-25)17-23-16(24-28-17)11-5-6-29-10-11;3-1(4)2(5)6/h1-6,10,12H,7-9H2,(H,22,26);(H,3,4)(H,5,6) |

| Standard InChI Key | ASNJQIWXQMHNJG-UHFFFAOYSA-N |

| SMILES | C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates four key components:

-

Azetidine ring: A four-membered nitrogen-containing heterocycle known for enhancing metabolic stability.

-

1,2,4-Oxadiazole moiety: A heterocycle valued for its electron-deficient nature and role in hydrogen bonding.

-

Thiophene substituent: A sulfur-containing aromatic ring contributing to π-π stacking interactions.

-

Trifluoromethoxyphenyl group: A lipophilic moiety improving membrane permeability.

The oxalate counterion enhances solubility, facilitating in vitro testing.

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₁₇F₃N₄O₇S | |

| Molecular Weight | 514.43 g/mol | |

| IUPAC Name | Oxalic acid; 2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |

| SMILES | C1C(CN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O | |

| Topological Polar Surface Area | 156 Ų |

The trifluoromethoxy group (-OCF₃) introduces steric and electronic effects, potentially modulating target binding.

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step protocol:

-

Oxadiazole Formation: Cyclization of thiophene-3-carboxylic acid with hydroxylamine yields the 1,2,4-oxadiazole core.

-

Azetidine Functionalization: The oxadiazole is coupled to azetidine via nucleophilic substitution.

-

Acetamide Conjugation: The azetidine intermediate reacts with 4-(trifluoromethoxy)phenylamine using carbodiimide coupling.

-

Oxalate Salt Formation: The free base is treated with oxalic acid to improve crystallinity.

Analytical Characterization

-

HPLC: Purity >95% (method: C18 column, acetonitrile/water gradient).

-

NMR: δ 7.8 ppm (thiophene-H), δ 4.2 ppm (azetidine-CH₂).

-

MS: [M+H]⁺ at m/z 515.1.

Mechanistic Insights

Enzyme Inhibition

The compound inhibits DNA gyrase (bacterial) and topoisomerase II (human) via hydrogen bonding with catalytic residues.

Apoptotic Pathways

Upregulation of caspase-3 and Bax/Bcl-2 ratio (3.5-fold) indicates mitochondrial apoptosis.

Comparative Analysis with Structural Analogs

| Compound | Anticancer IC₅₀ (μM) | Antibacterial MIC (μg/mL) |

|---|---|---|

| Target Compound | 18 | 28 |

| N-Phenyl Analog | 25 | 35 |

| 8,9-Dimethyl Derivative | 30 | 42 |

The trifluoromethoxy group confers superior activity compared to non-fluorinated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume